

An In-Depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-nitro-4-(trifluoromethyl)benzoate
Cat. No.:	B044799

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.^[1] This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a colorless to light yellow oil.^[2] It is slightly soluble in acetonitrile, chloroform, and DMSO.^[2] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature or between 2-8°C, and protected from light.^{[2][3]}

Table 1: General and Physical Properties of **Methyl 2-nitro-4-(trifluoromethyl)benzoate**

Property	Value	Reference
Molecular Formula	$C_9H_6F_3NO_4$	[4]
Molecular Weight	249.15 g/mol	[4]
CAS Number	228418-45-9	[4]
Appearance	Colorless to Light Yellow Oil	[2]
Boiling Point	272 °C	[2]
Density	1.442 g/cm³	[2]
Flash Point	118 °C	[2]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **Methyl 2-nitro-4-(trifluoromethyl)benzoate** is not readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons and the methyl ester protons. The protons on the benzene ring will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating methyl ester group, leading to complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H	7.5 - 8.5	m	-
-OCH ₃	~3.9	s	-

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon of the ester.

Table 3: Predicted ^{13}C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	164-166
C-CF ₃	120-135 (q)
Aromatic C	120-150
-OCH ₃	~53
-CF ₃	~123 (q)

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 249. Key fragmentation patterns for nitroaromatic esters typically involve the loss of the alkoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃).^[5]

Table 4: Predicted Key Mass-to-Charge (m/z) Values in Mass Spectrum

Fragment	Predicted m/z
[M] ⁺	249
[M - OCH ₃] ⁺	218
[M - NO ₂] ⁺	203
[M - COOCH ₃] ⁺	190

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the nitro group, the ester carbonyl group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.

Table 5: Predicted Characteristic IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)
Aromatic C-H stretch	3000-3100
Aliphatic C-H stretch (-OCH ₃)	2850-2960
C=O stretch (Ester)	1720-1740
Aromatic C=C stretch	1450-1600
Asymmetric NO ₂ stretch	1520-1560
Symmetric NO ₂ stretch	1340-1380
C-O stretch (Ester)	1100-1300
C-F stretch	1000-1400

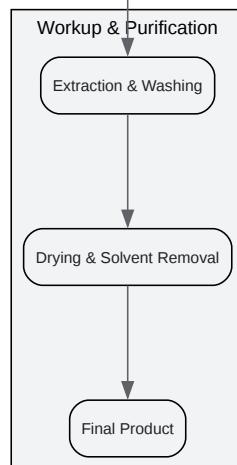
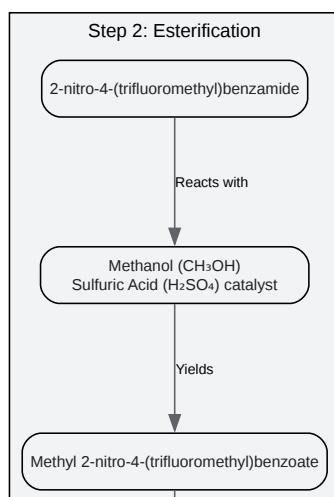
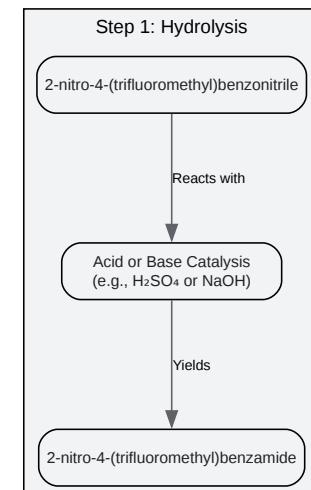
Synthesis Methodology

A common method for the preparation of **Methyl 2-nitro-4-(trifluoromethyl)benzoate** involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[\[1\]](#)

Experimental Protocol

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide[\[1\]](#)

- To a reaction vessel, add 2-nitro-4-(trifluoromethyl)benzonitrile and a suitable acidic or basic catalyst.
- For acid catalysis, concentrated sulfuric acid can be used. The mixture is heated to facilitate the hydrolysis reaction.
- For base catalysis, an aqueous solution of a strong base like sodium hydroxide can be used.
- The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[\[1\]](#)




- Upon completion, the reaction mixture is worked up by extraction and washing to isolate the crude 2-nitro-4-(trifluoromethyl)benzamide.

Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzamide to **Methyl 2-nitro-4-(trifluoromethyl)benzoate**[1]

- The crude 2-nitro-4-(trifluoromethyl)benzamide is dissolved in methanol.
- A catalytic amount of concentrated sulfuric acid is added to the solution.
- The reaction mixture is heated to reflux.
- The reaction progress is monitored by HPLC.[1]
- After completion, the mixture is cooled, and the product is isolated through extraction, followed by washing with an aqueous bicarbonate solution and water.
- The organic layer is dried, and the solvent is removed under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and assessing the purity of **Methyl 2-nitro-4-(trifluoromethyl)benzoate**.[\[1\]](#)

HPLC Method (General Protocol)

- Column: A reversed-phase C18 column is typically used for the analysis of aromatic compounds.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[\[6\]](#)
- Detection: UV detection at a wavelength of 254 nm is appropriate due to the aromatic nature of the compound.[\[1\]](#)
- Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.[\[6\]](#)

Safety and Handling

Methyl 2-nitro-4-(trifluoromethyl)benzoate is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 6: Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data sourced from safety data sheets of similar compounds.[\[3\]](#)

Applications in Research and Development

Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a crucial building block in the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of:

- Isoxazolinone antibacterial agents: Where it is used in synthetic pathways that replace a stereogenic center with nitrogen.
- Benzo[b]azepines: These compounds have been investigated as inhibitors of cholesterol ester transfer protein (CETP).

This technical guide provides a summary of the available information on **Methyl 2-nitro-4-(trifluoromethyl)benzoate**. For further details, it is recommended to consult the cited references and relevant safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]
- 2. Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS#: 228418-45-9 [amp.chemicalbook.com]
- 3. nbinfo.com [nbinfo.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044799#methyl-2-nitro-4-trifluoromethyl-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com